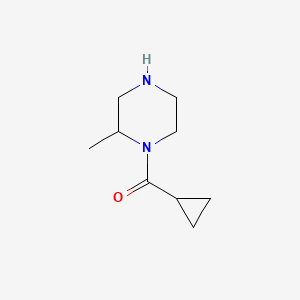

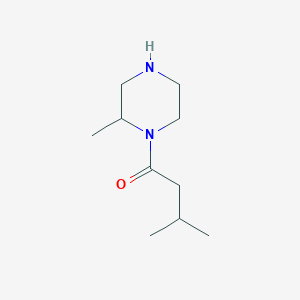

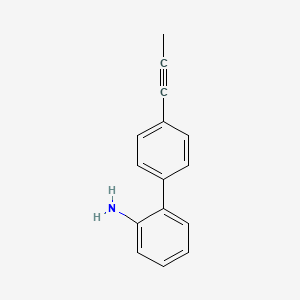

![molecular formula C10H9NO3S B6332471 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95% CAS No. 863902-67-4](/img/structure/B6332471.png)

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” is a derivative of thieno[2,3-b]pyridine . It was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . The synthesis was based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .

Synthesis Analysis

The synthesis of this compound involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF. Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate . After extraction, the aqueous phase was acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase were combined and dried over magnesium sulphate, filtered, and evaporated under reduced pressure to afford the desired compound .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the compound has a molecular weight of 210 (M + 1) as determined by mass spectrometry . Infrared spectroscopy reveals absorption bands at 3400, 3050, 2990, 1670, 1400, 1350, 1250, 1150, 1040, 990, 940, and 790 . The 1H NMR spectrum (300 MHz, DMSO-d6) shows signals at 3.88 (s, 3H, OCH3), 7.51 (dd, J = 4.61, J = 8.16 Hz, 1H, ArH), 8.35 (dd, J = 1.56, J = 8.15 Hz, 1H, ArH), 8.74 (dd, J = 1.51, J = 4.49 Hz, 1H, ArH), and 10.57 (br s, 1H, OH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized from methyl 2-chloro nicotinoate and methyl thioglycolate in a reaction catalyzed by potassium carbonate .Physical And Chemical Properties Analysis

The compound is obtained as brown crystals . It has a melting point of 159-161 °C . The compound has a molecular weight of 210 (M + 1) as determined by mass spectrometry .Applications De Recherche Scientifique

Anticancer Research

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester: has been identified as a potential scaffold in anticancer drug design. Its structural similarity to DNA bases like adenine and guanine makes it a candidate for incorporation into compounds with cytotoxic properties against tumor cells. This compound could be pivotal in synthesizing new agents targeting tubulin-microtubule dynamics, which is a promising approach in cancer therapy .

Antiviral Agents

The thienopyridine derivative is also significant in the synthesis of antiviral agents. Given the ongoing need for effective treatments against various viral infections, this compound’s role in the development of new antiviral drugs is of high importance. Its ability to contribute to solubility and lipophilicity makes it a valuable addition to the medicinal chemistry toolkit .

Antimicrobial Applications

Research has shown that thienopyridine derivatives exhibit antimicrobial properties. This compound, due to its structural features, can be used to develop new antibacterial and antifungal agents, potentially addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Development

The compound’s framework is conducive to the development of anti-inflammatory and analgesic drugs. Its efficacy in this field could lead to new treatments for chronic inflammatory diseases and pain management, enhancing patient quality of life .

Antituberculosis Activity

Given the global health challenge posed by tuberculosis, the thienopyridine derivative’s potential application in antituberculosis drug development is noteworthy. Its structural properties may contribute to the discovery of novel therapeutic agents against Mycobacterium tuberculosis .

Antimalarial Drug Synthesis

Malaria remains a major health issue in many parts of the world, and the search for new antimalarial drugs is ongoing. This compound’s chemical structure could play a role in the synthesis of new antimalarial agents, offering hope for more effective treatments .

Antidiabetic Agent Research

The prevalence of diabetes is increasing globally, and there is a continuous search for new antidiabetic agents. The thienopyridine derivative could be explored for its potential in the development of drugs that target diabetes, possibly offering new avenues for treatment .

Cardiovascular Drug Discovery

Lastly, the compound’s potential in cardiovascular drug discovery should not be overlooked. Its properties may be beneficial in creating new drugs that address various cardiovascular conditions, including hypertension and coronary artery disease .

Orientations Futures

The compound was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . Therefore, future research could focus on further exploring its potential anti-inflammatory activity and other possible therapeutic applications. Additionally, modifications of the compound could be explored to enhance its activity and selectivity.

Mécanisme D'action

Target of Action

The primary targets of the compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of thiophene and pyridine

Mode of Action

Based on its structural similarity to other thiophene and pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions

Biochemical Pathways

Thiophene and pyridine derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Pharmacokinetics

The compound’s molecular weight (1371360 g/mol) and structure suggest that it may have good bioavailability

Result of Action

Given its structural similarity to other thiophene and pyridine derivatives , it may have potential therapeutic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is likely to be sensitive to air , suggesting that it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. The compound’s activity may also be influenced by the pH, temperature, and presence of other molecules in its environment.

Propriétés

IUPAC Name |

methyl 3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-5-3-4-6-7(12)8(10(13)14-2)15-9(6)11-5/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWMUHSQFXDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

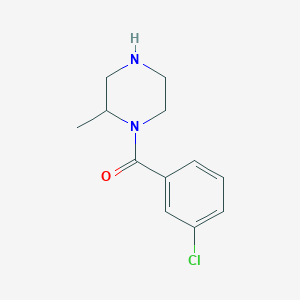

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

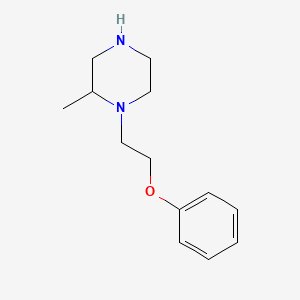

![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)

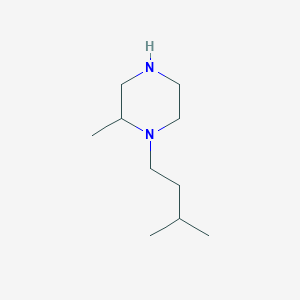

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)